2-Phenyl-2-sulfamoylacetic acid
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Overview
Description
2-Phenyl-2-sulfamoylacetic acid is an organic compound with the chemical formula C8H9NO4S . It is a powder at room temperature . This compound is one of numerous organic compounds that are part of a comprehensive catalog of life science products .
Synthesis Analysis
The biosynthesis of 2-Phenyl-2-sulfamoylacetic acid involves several distinct and unique biosynthetic machineries capable of generating the unique S–N bond . The 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-sulfamoylacetic acid is represented by a tetrahedral sulfur atom connected to two oxygen atoms, and one amine functionality . The sulfur atom is linked to an alkyl residue via a S–C bond .Chemical Reactions Analysis
In the subsequent reaction, SbzJ was shown to oxidize the resulting aldehyde to the corresponding 2-sulfamoylacetic acid . The 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .Physical And Chemical Properties Analysis
2-Phenyl-2-sulfamoylacetic acid is a powder at room temperature . It has a molecular weight of 215.23 . The compound’s IUPAC name is 2-phenyl-2-sulfamoylacetic acid .Scientific Research Applications
Antibacterial Drug Development
2-Phenyl-2-sulfamoylacetic acid: is a key intermediate in the biosynthesis of sulfonamide and sulfamate antibiotics . These antibiotics are known for their effectiveness against bacterial infections. The compound’s ability to form the signature sulfamoyl structural motif makes it valuable for developing new antibacterial drugs with potentially improved efficacy and reduced resistance.
Safety and Hazards
Future Directions
The future directions of 2-Phenyl-2-sulfamoylacetic acid could involve further exploration of its biosynthesis and potential applications in various fields. The detailed understanding of the underlying enzyme machinery toward potent structural motifs is crucial for the creation of novel, second-generation natural products by biosynthetic engineering efforts .
Mechanism of Action
Target of Action
It’s known that sulfonamides and sulfamates, which include compounds with a sulfamoyl structural motif like 2-phenyl-2-sulfamoylacetic acid, are often used as synthetic antibacterial drugs .
Mode of Action
It’s known that the 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a gcm5-related n-acetyltransferase-like enzyme (sbzi) . This suggests that 2-Phenyl-2-sulfamoylacetic acid may interact with its targets through similar enzymatic processes.
Biochemical Pathways
The altemicidin biosynthetic pathway, which involves the incorporation of a 2-sulfamoylacetic acid moiety, was the first example of a cupin oxygenase-type derived sulfonamide . This suggests that 2-Phenyl-2-sulfamoylacetic acid may affect similar biosynthetic pathways.
Result of Action
Given its potential role in the biosynthesis of compounds like altemicidin , it may contribute to the production of potent natural products.
properties
IUPAC Name |
2-phenyl-2-sulfamoylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(12,13)7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPACRUBCFAVOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-sulfamoylacetic acid |
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